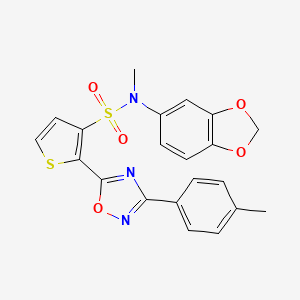
N-((5-(4-甲氧基苯基)异噁唑-3-基)甲基)-9H-黄色素-9-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups and structural features that are common in organic chemistry . These include a benzodioxole group, a methyl group, an oxadiazole ring, and a thiophene ring with a sulfonamide group . Each of these groups can contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and the functional groups present. It likely has a complex, multi-ring structure with various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. These could include properties such as melting point, solubility, and reactivity .科学研究应用
Anticancer Activity
The compound exhibits promising anticancer properties. Researchers have found that it selectively kills tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal surrounding tissue, leading tumor cells to reprogram their metabolism. Compound 6, a derivative of N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, inhibits mitochondrial membrane potential in glucose-starved cells, making it a potential candidate for treating glucose-starved tumors .
Medicinal Chemistry and Cancer Metabolism
Understanding the metabolic adaptations of cancer cells is crucial for developing effective therapies. Compound 6’s impact on glucose-starved cells highlights its relevance in cancer metabolism research. Investigating its mechanism of action and interactions with cellular pathways can provide valuable insights for drug development .
Synthetic Lethality Strategies
Synthetic lethality exploits the vulnerability of cancer cells by targeting specific genetic or metabolic pathways. Compound 6’s effects on mitochondria and glucose-starved cells may contribute to synthetic lethality approaches. Researchers can explore its synergistic effects with other compounds or genetic alterations to enhance cancer cell death .
Targeting Mitochondrial Function
Mitochondria play a critical role in cancer cell survival. Compound 6’s inhibition of mitochondrial membrane potential suggests that it disrupts essential cellular processes. Investigating its impact on mitochondrial function can provide novel avenues for cancer therapy .
Mechanistic Target of Rapamycin (mTOR) Pathway
The mTOR pathway regulates cell growth, metabolism, and survival. Compound 6’s effects on glucose-starved cells may intersect with mTOR signaling. Further studies can elucidate its precise interactions with this pathway and its potential as an mTOR-targeted agent .
Antitumor Strategies for Glucose-Starved Tumors
Developing therapies specifically for glucose-starved tumors is challenging. Compound 6’s unique properties make it a candidate for such targeted approaches. Researchers can explore its efficacy in preclinical models and assess its safety and selectivity .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-13-3-5-14(6-4-13)20-22-21(29-23-20)19-18(9-10-30-19)31(25,26)24(2)15-7-8-16-17(11-15)28-12-27-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCYMBYMQEXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)
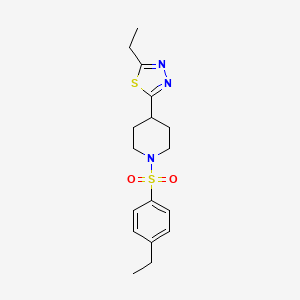
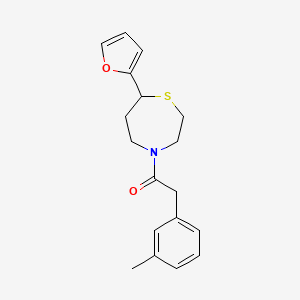
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)
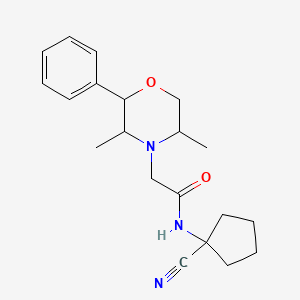
amine dihydrochloride](/img/structure/B2737653.png)
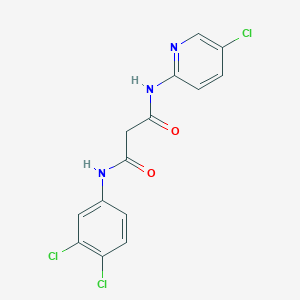
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)
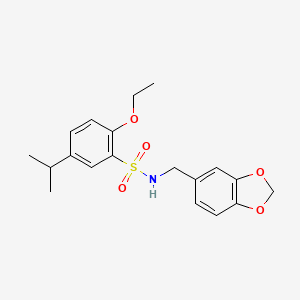
![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)